molecular formula C19H18FN3O4S2 B2474228 N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922074-48-4

N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2474228
CAS No.: 922074-48-4
M. Wt: 435.49
InChI Key: YOMUJZHALITCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound based on the 2-aminothiazole-acetamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This molecule features a 4-fluorobenzyl group attached to the acetamide nitrogen and a 4-methoxyphenylsulfonamido moiety at the 2-position of the thiazole ring. The 2-aminothiazole core is a privileged structure in pharmaceutical research, known for its versatile biological activities and its role as a key intermediate in synthesizing more complex molecules . The incorporation of sulfonamide functionalities is a common strategy to modulate biological activity and physicochemical properties, as this group is known to participate in hydrogen bonding and interact with various enzyme active sites . The specific arrangement of substituents in this compound—including the fluorinated benzyl group and the methoxy-substituted phenylsulfonamide—suggests potential for a range of biochemical interactions. Similar 2-aminothiazole derivatives have been extensively studied for their potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, indicating potential research applications in metabolic and infectious diseases . Furthermore, analogs with halogenated benzyl groups and sulfonamide substitutions have shown promise in antimicrobial and anticancer research . The mechanism of action for such compounds is typically attributed to targeted enzyme inhibition or receptor modulation, driven by the molecular architecture that allows for specific binding interactions. Researchers can utilize this compound as a building block for synthetic chemistry or as a lead compound for investigating new biological pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-19-22-15(12-28-19)10-18(24)21-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMUJZHALITCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Fluorobenzyl Moiety: The final step involves the alkylation of the thiazole-sulfonamide intermediate with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The fluorobenzyl moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound is compared to analogs with modifications in the thiazole substituents, benzyl groups, and linker regions. Key examples include:

Table 1: Structural and Physical Comparison
Compound Name (Source) Thiazole Substituent Benzyl/Other Group Melting Point (°C) Yield (%) Notable Features
Target Compound 2-(4-Methoxyphenylsulfonamido) 4-Fluorobenzyl Not reported Not reported Sulfonamido group for H-bonding
N-(4-Fluorobenzyl)-...acetamide (46) 4-(3,4-Dimethoxyphenyl) 4-Fluorobenzyl 134.6–137.0 86.1 CETP inhibition candidate
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)...acetamide () 4-(4-Methoxyphenyl), 5-methyl - Not reported Not reported Sulfonyl instead of sulfonamido
Compound 49 4-(4-Morpholinophenyl) 4-Fluorobenzyl 139.0–140.4 53.7 Morpholine group for solubility
N-(4-Phenylthiazol-2-yl)acetamide () 4-Phenyl - Not reported ~79–88 Simple phenyl substituent
Key Observations:

Sulfonamido vs.

Benzyl Group Variations : The 4-fluorobenzyl group is shared with compound 46 and 49 (), which are evaluated for cholesteryl ester transfer protein (CETP) inhibition. Fluorine’s electron-withdrawing effects may improve metabolic stability .

Thiazole Substituents : The 4-methoxyphenyl group on the thiazole (target compound) contrasts with morpholine (compound 49) or dimethoxyphenyl (compound 46) groups, impacting solubility and target affinity .

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, analogs provide insights:

  • NMR :
    • 4-Fluorobenzyl : Aromatic protons resonate at δ ~7.2–7.4 ppm (doublets, J = 8–10 Hz) .
    • Acetamide : CH$_3$ signal at δ ~2.1 ppm (singlet) .
    • Sulfonamido NH : Broad signal at δ ~10–12 ppm .
  • IR : Sulfonamido C=O stretch at ~1660–1680 cm$^{-1}$ and NH stretch at ~3150–3400 cm$^{-1}$ .

Biological Activity

N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C19H20FN3O3S
  • Molecular Weight : 393.44 g/mol

The presence of the fluorobenzyl group, thiazole moiety, and sulfonamide functionality contributes to its biological properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This interaction may be crucial in modulating pathways involved in inflammation and cancer.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways, which is particularly relevant in neurological and cancer studies.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. Notably, the compound has been tested against breast cancer cell lines, demonstrating significant inhibitory effects on tumor growth.

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing new antibiotics.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy :
    • Objective : To determine the antimicrobial properties against common pathogens.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed effective inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL.

Data Summary Table

Biological ActivityTest SystemIC50/MIC ValuesReference
Anticancer (Breast Cancer)MTT Assay15 µM
AntimicrobialDisk Diffusion32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.